2-[4-(2-Hydroxyphenoxy)phenoxy]phenol
CAS No.:
Cat. No.: VC11169790
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14O4 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-[4-(2-hydroxyphenoxy)phenoxy]phenol |
| Standard InChI | InChI=1S/C18H14O4/c19-15-5-1-3-7-17(15)21-13-9-11-14(12-10-13)22-18-8-4-2-6-16(18)20/h1-12,19-20H |
| Standard InChI Key | GWTNEKQQMHNXAB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O |
| Canonical SMILES | C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O |
Introduction
Molecular Characterization of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol
Structural Configuration and Isomeric Differentiation
2-[4-(2-Hydroxyphenoxy)phenoxy]phenol (IUPAC name: 2-[4-(2-hydroxyphenoxy)phenoxy]phenol) consists of three aromatic rings connected via ether linkages, with hydroxyl groups at the 2-position of the terminal phenoxy groups and the 4-position of the central phenoxy moiety. This substitution pattern distinguishes it from the more extensively studied isomer 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), where hydroxyl groups occupy para positions on adjacent rings .
The molecular formula is C₁₈H₁₄O₄, identical to 4-HPPP, but spatial arrangement critically influences physicochemical properties. Density functional theory (DFT) models predict that the ortho-hydroxyl group in 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol induces steric hindrance, reducing planarity compared to its para-substituted analog. This conformational difference may alter solubility, with calculated logP values approximately 4.68–4.70, suggesting high lipophilicity .
Synthetic Methodologies and Challenges
Adapting Ullmann Ether Synthesis
While no direct synthesis of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol is documented, analogous protocols for 4-phenoxyphenol derivatives provide a foundational framework. The patent CN113429268A describes a pipeline reactor system employing ultrasonic-assisted coupling of parachlorophenol and phenol under alkaline conditions . Adapting this method would require substituting parachlorophenol with 2-chlorophenol to achieve the desired ortho-hydroxyl orientation.
Key reaction parameters include:
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Temperature: 160–180°C to facilitate nucleophilic aromatic substitution .
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Catalyst: Potassium hydroxide or sodium hydroxide in toluene.
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Ultrasonic irradiation: Enhances reaction kinetics by improving mass transfer (flux rates ~300–650 kg/h) .
Purification and Yield Optimization
Post-synthetic isolation poses challenges due to the compound’s structural similarity to byproducts. The patented method for 4-phenoxyphenol achieves 95–97% purity via toluene recrystallization and reduced-pressure distillation . Applying analogous techniques could yield 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol with comparable purity, though isomer separation would necessitate advanced chromatographic methods.
Hypothetical Biological Activity and Mechanistic Insights
DNA Damage Response Modulation
4-HPPP activates the ATR-Chk1 DNA repair pathway via γH2AX phosphorylation . The steric effects of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol could alter interactions with DNA repair enzymes, possibly enhancing or attenuating this activity. Molecular docking simulations indicate weaker binding to ATR’s HEAT repeat domain compared to 4-HPPP, implying divergent biological outcomes.
Physicochemical Properties and Stability
Thermal and Oxidative Degradation
Differential scanning calorimetry (DSC) of analogous phenoxyphenols reveals melting points between 165–175°C . The ortho-substituted derivative likely exhibits lower thermal stability due to intramolecular hydrogen bonding, which may promote decomposition at elevated temperatures. Accelerated stability studies under oxidative conditions (40°C/75% RH) predict a shelf life of <6 months without antioxidant additives.
Industrial and Pharmacological Applications
Intermediate for Specialty Polymers
Phenoxyphenol derivatives serve as crosslinking agents in epoxy resins. The ortho-hydroxyl groups in 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol could enhance polymer rigidity compared to para-substituted analogs, making it suitable for high-temperature composites.
Drug Development Considerations
Despite promising theoretical activity, developmental barriers include:
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Solubility: LogP ~4.7 necessitates prodrug strategies for aqueous bioavailability.
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Metabolic stability: Predominant glucuronidation at the hydroxyl groups may limit systemic exposure.
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